molecular formula C21H24O11 B088313 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside CAS No. 14581-83-0

2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Cat. No. B088313
CAS RN: 14581-83-0
M. Wt: 452.4 g/mol
InChI Key: PCBZIIGBXBDLBK-YMQHIKHWSA-N
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Description

Synthesis Analysis

The synthesis of related glucopyranoside derivatives typically involves the reaction of β-D-glucose with different acetylating agents and alcohols in the presence of catalysts. For example, Yuasa and Yuasa (2004) described a practical synthesis of a similar compound, 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, using ZnCl2 in toluene, highlighting the efficiency and safety of this method for large-scale preparation (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The molecular structure of glucopyranoside derivatives often adopts a chair conformation, with substituents positioned to optimize steric interactions and electronic effects. Abboud, Toporek, and Horenstein (1997) determined the crystal structure of a similar compound, illustrating the typical conformations and substituent positions in these molecules (Abboud, Toporek, & Horenstein, 1997).

Chemical Reactions and Properties

Glucopyranoside derivatives undergo various chemical reactions, including glycosylation, acetylation, and others, that are pivotal for synthesizing complex organic molecules. The reactivity of these compounds is significantly influenced by the protecting groups and the stereochemistry of the glycosidic bond. Dondoni, Zuurmond, and Boscarato (1997) discussed the synthesis of C-disaccharides through Wittig condensation, showcasing the versatility of glycoside derivatives in forming complex sugar structures (Dondoni, Zuurmond, & Boscarato, 1997).

Scientific Research Applications

  • Synthesis of Fluorine-Containing Natural Gastrodin and Its Analogues : The study describes the synthesis of various compounds, including 1-O-(P-formyl- phenyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, by reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with different reagents. These compounds are characterized using techniques like IR, NMR, and mass spectroscopy, highlighting the compound's relevance in synthetic organic chemistry (Lin et al., 1990).

  • Practical Synthesis for Bioactive Agent Raw Material : A study on the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, a raw material in the synthesis of a bioactive agent, highlights its efficient, safe, and cost-effective preparation suitable for large-scale production (Yuasa & Yuasa, 2004).

  • Chemical Synthesis and NMR Spectra of a Protected Branched-Tetrasaccharide Thioglycoside : This research focuses on the synthesis of a protected branched-tetrasaccharide thioglycoside, demonstrating the utility of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside in the synthesis of complex oligosaccharides (Motawia et al., 1994).

  • Crystal Structure Determination : A study on the crystal structure of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside contributes to the understanding of stereochemistry in carbohydrate chemistry (Abboud et al., 1997).

  • Synthesis of Antioxidants from Origanum vulgare : Demonstrating the synthesis of 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl- O - β -D-glucopyranoside, an antioxidant from Oregano, the study exemplifies the application in synthesizing natural product derivatives (Li & Ma, 2016).

  • Synthesis of Star-Shaped Polystyrenes with Glucose : The study shows how 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be used in the synthesis of star-shaped polystyrenes with glucose in the chain-end and core, indicating its potential in materials science (Kaga et al., 2004).

Safety And Hazards

Specific safety and hazard information for 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is not available in the retrieved sources . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-8-6-5-7-15(16)9-22/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBZIIGBXBDLBK-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471274
Record name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

CAS RN

14581-83-0
Record name Helicin, tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14581-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Burkhardt, A Buchholz, H Görls… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C21H24O11, crystallizes exclusively as the α-anomer. The 3-formylphenyl substituent at C1 is in the axial position, whereas all other groups are in equatorial positions. As a consequence, the re-face of the aldehyde group is somewhat shielded by the C6 acetyl group.
Number of citations: 3 scripts.iucr.org
T Heidelberg, RSD Hussen, NZM Rodzi… - … Section E: Structure …, 2011 - scripts.iucr.org
(IUCr) 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT WDC search IUCr Journals home archive editors for authors for readers submit open access journal menu home archive editors for authors for readers submit open access Issue contents Download PDF of article Download CIF 3D view Navigation 1. Related literature 2. Experimental Supporting Information References Highlighting …
Number of citations: 1 scripts.iucr.org

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